molecular formula C12H11NO3 B8758759 3-Cyano-4-(cyclopropylmethoxy)benzoic acid

3-Cyano-4-(cyclopropylmethoxy)benzoic acid

Cat. No. B8758759
M. Wt: 217.22 g/mol
InChI Key: PCDFNGWRZGLECN-UHFFFAOYSA-N
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Patent
US09388147B2

Procedure details

Prepared from methyl 3-cyano-4-(cyclopropylmethoxy)benzoate according to the procedure for 3-cyano-5-isopropoxybenzoic acid. LCMS-ESI (m/z) calculated for C12H11NO3: 217.2; no m/z observed, tR=2.92 min. 1H NMR (400 MHz, CDCl3) δ 8.24-8.08 (m, 2H), 7.32 (d, J=8.9 Hz, 1H), 4.09 (d, J=7.1 Hz, 2H), 1.28 (s, 1H), 0.71-0.52 (m, 2H), 0.49-0.31 (m, 2H).
Name
methyl 3-cyano-4-(cyclopropylmethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH:15]1[CH2:17][CH2:16]1)[C:6]([O:8]C)=[O:7])#[N:2].C(C1C=C(C=C(OC(C)C)C=1)C(O)=O)#N>>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH:15]1[CH2:16][CH2:17]1)[C:6]([OH:8])=[O:7])#[N:2]

Inputs

Step One
Name
methyl 3-cyano-4-(cyclopropylmethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1OCC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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